molecular formula C6F12O B12694714 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran CAS No. 356-47-8

2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran

Cat. No.: B12694714
CAS No.: 356-47-8
M. Wt: 316.04 g/mol
InChI Key: ZCPSRQQUNLMQMM-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran: is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and aldehydes.

    Cyclization Reaction: The key step involves a cyclization reaction to form the pyran ring. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction Reactions: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.

    Electrophilic Reagents: Bromine, iodine.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran has several scientific research applications:

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with desirable properties such as hydrophobicity and chemical resistance.

    Pharmaceuticals: It may serve as a building block for the synthesis of novel drug candidates, particularly those requiring fluorine atoms for enhanced bioactivity and metabolic stability.

    Chemical Research: The compound is used as a model system for studying the effects of fluorination on chemical reactivity and molecular interactions.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-2H-pyran: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2,2,3,3,4,4,5,5,6-Nonafluoro-6-methyl-2H-pyran: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran is unique due to the presence of both multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

356-47-8

Molecular Formula

C6F12O

Molecular Weight

316.04 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6-nonafluoro-6-(trifluoromethyl)oxane

InChI

InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,5(14,15)16)19-6(17,18)3(1,11)12

InChI Key

ZCPSRQQUNLMQMM-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F

Origin of Product

United States

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